
Titanium allylacetoacetatetraisopropoxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Titanium allylacetoacetatetraisopropoxide, also known as Ti(O-allyl-AA-iPr)4, is an organometallic compound containing titanium and allylacetoacetatetraisopropoxide. This compound is used in a variety of scientific research applications, including organic synthesis, catalysis, and the production of nanoparticles.
Scientific Research Applications
Titanium allylacetoacetatetraisopropoxide(O-allyl-AA-iPr)4 has a variety of scientific research applications, including organic synthesis, catalysis, and the production of nanoparticles. It can be used as a catalyst in the synthesis of organic compounds, such as alcohols and amines. It can also be used as a catalyst in the synthesis of metal nanoparticles, such as gold nanoparticles. This compound(O-allyl-AA-iPr)4 can also be used in the synthesis of polymers, such as poly(methyl methacrylate) (PMMA).
Mechanism of Action
The mechanism of action of Titanium allylacetoacetatetraisopropoxide(O-allyl-AA-iPr)4 is not fully understood. It is believed that the titanium atom acts as a Lewis acid, while the allylacetoacetatetraisopropoxide group acts as a Lewis base. This creates a coordination complex between the titanium atom and the allylacetoacetatetraisopropoxide group, which facilitates the formation of organic compounds.
Biochemical and Physiological Effects
This compound(O-allyl-AA-iPr)4 is not known to have any significant biochemical or physiological effects. It is considered to be a relatively safe compound, and is not known to be toxic to humans or animals.
Advantages and Limitations for Lab Experiments
The main advantage of using Titanium allylacetoacetatetraisopropoxide(O-allyl-AA-iPr)4 in lab experiments is its high reactivity. It is a highly efficient catalyst, and can be used to synthesize a variety of organic compounds in a relatively short amount of time. The main limitation of using this compound(O-allyl-AA-iPr)4 is its cost. It is a relatively expensive compound, and may not be suitable for all experiments.
Future Directions
Of research involving Titanium allylacetoacetatetraisopropoxidetanium allylacetoacetatetraisopropoxide(O-allyl-AA-iPr)4 include its use as a catalyst in the synthesis of other organic compounds, its use in the synthesis of metal nanoparticles, its use in the synthesis of polymers, and its use in the synthesis of pharmaceuticals. Additionally, further research into the mechanism of action of Titanium allylacetoacetatetraisopropoxidetanium allylacetoacetatetraisopropoxide(O-allyl-AA-iPr)4 may be beneficial, as this could lead to the development of more efficient catalysts. Finally, further studies into the safety and toxicity of Titanium allylacetoacetatetraisopropoxidetanium allylacetoacetatetraisopropoxide(O-allyl-AA-iPr)4 may be useful, as this could lead to the development of safer and more cost-effective compounds.
Synthesis Methods
Titanium allylacetoacetatetraisopropoxide(O-allyl-AA-iPr)4 can be synthesized by the reaction of titanium tetrachloride (Titanium allylacetoacetatetraisopropoxideCl4) and allylacetoacetatetraisopropoxide (AA-iPr) in the presence of a base such as potassium tert-butoxide (tBuOK). The reaction is carried out in a solvent such as toluene, and the product is isolated by precipitation with ether. The yield of the reaction is typically around 80-90%.
properties
IUPAC Name |
propan-2-ol;prop-2-enyl (Z)-3-hydroxybut-2-enoate;titanium |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O3.4C3H8O.Ti/c1-3-4-10-7(9)5-6(2)8;4*1-3(2)4;/h3,5,8H,1,4H2,2H3;4*3-4H,1-2H3;/b6-5-;;;;; |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWIZDGXNRMQVFD-DWIHEUEHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)O.CC(C)O.CC(C)O.CC(C)O.CC(=CC(=O)OCC=C)O.[Ti] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)O.CC(C)O.CC(C)O.CC(C)O.C/C(=C/C(=O)OCC=C)/O.[Ti] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H42O7Ti |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[Perfluoro-(1',1', 2'-trimethylpropyl)]-1-chloroethyl ether; 97%](/img/structure/B6313935.png)
![Ethyl 2,3-dichloro-3-[(4'-methyl-2',2',3',3'-tetrafluoro)cyclobutyl]propionate; 97%](/img/structure/B6313943.png)
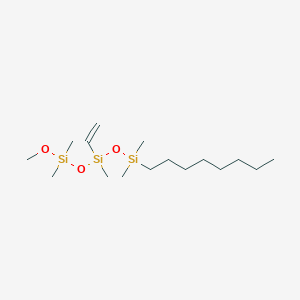
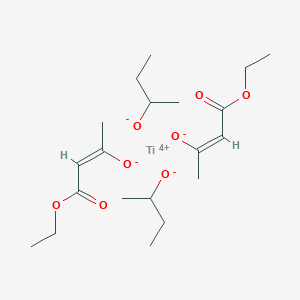

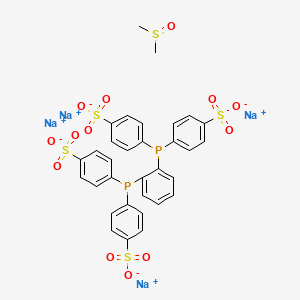
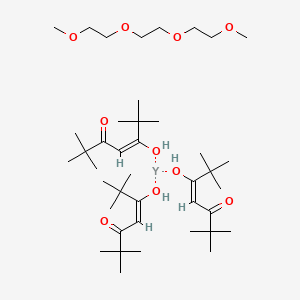

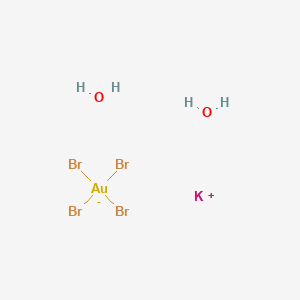

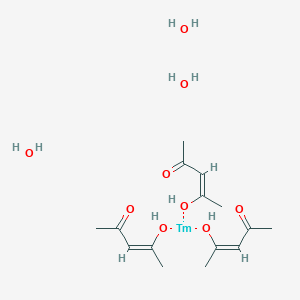


![t-Butyl 3-(aminomethyl)-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate](/img/structure/B6314042.png)